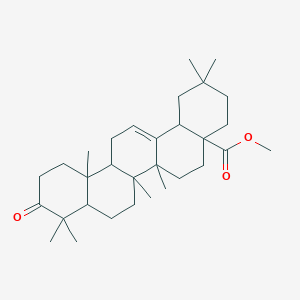![molecular formula C18H21ClN2O2S B239410 1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B239410.png)
1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, commonly known as CP 55940, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer Inc. and has since been extensively studied for its pharmacological properties.
Mechanism of Action
CP 55940 acts on the endocannabinoid system in the body, which is involved in various physiological processes such as pain sensation, appetite, and mood regulation. It binds to the CB1 and CB2 receptors in the body, which are responsible for the effects of cannabinoids. This binding leads to the activation of various signaling pathways, resulting in the therapeutic effects of CP 55940.
Biochemical and Physiological Effects
CP 55940 has been found to have various biochemical and physiological effects in the body. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties, making it a potential therapeutic agent for pain and neurological disorders. It has also been found to have anti-cancer properties, as it inhibits the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
CP 55940 has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, it also has some limitations, such as its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on CP 55940, including its potential use in the treatment of various medical conditions such as pain, inflammation, and neurological disorders. Further research is also needed to understand its mechanisms of action and potential side effects. Additionally, there is a need for the development of more effective delivery methods for CP 55940 to improve its therapeutic potential.
Synthesis Methods
The synthesis of CP 55940 involves the reaction of 1-(4-chlorophenyl)piperazine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified using chromatography techniques to obtain the final product.
Scientific Research Applications
CP 55940 has been extensively studied for its potential therapeutic applications in various medical conditions, including pain, inflammation, and neurological disorders such as multiple sclerosis and epilepsy. It has also shown promise in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
Product Name |
1-(4-Chlorophenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine |
|---|---|
Molecular Formula |
C18H21ClN2O2S |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C18H21ClN2O2S/c1-14-3-8-18(13-15(14)2)24(22,23)21-11-9-20(10-12-21)17-6-4-16(19)5-7-17/h3-8,13H,9-12H2,1-2H3 |
InChI Key |
QBGKWOPZNSWAJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)




![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)


![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)




